molecular formula C13H17BrFNO2 B3089329 Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate CAS No. 1191908-57-2

Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate

Cat. No.: B3089329
CAS No.: 1191908-57-2
M. Wt: 318.18 g/mol
InChI Key: IUOKPLQQQJLJLL-UHFFFAOYSA-N
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Description

Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine moiety substituted with a 3-bromo-5-fluorophenyl ring. This compound is significant in organic synthesis, particularly in medicinal chemistry, where carbamates are used to protect amines during multi-step reactions. The bromo and fluoro substituents on the aromatic ring enhance its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the construction of complex molecules .

Properties

IUPAC Name

tert-butyl N-[1-(3-bromo-5-fluorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)9-5-10(14)7-11(15)6-9/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOKPLQQQJLJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301177760
Record name 1,1-Dimethylethyl N-[1-(3-bromo-5-fluorophenyl)ethyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191908-57-2
Record name 1,1-Dimethylethyl N-[1-(3-bromo-5-fluorophenyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191908-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(3-bromo-5-fluorophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-fluoroaniline and tert-butyl chloroformate.

    Formation of Intermediate: The 3-bromo-5-fluoroaniline is reacted with an appropriate alkylating agent, such as ethyl bromide, under basic conditions to form the intermediate 1-(3-bromo-5-fluorophenyl)ethylamine.

    Carbamoylation: The intermediate is then treated with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The ethyl group can be oxidized to form corresponding alcohols or acids, while reduction reactions can convert the carbamate group to amines.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Alcohols, aldehydes, or acids.

    Reduction Products: Amines.

    Hydrolysis Products: Corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features can be exploited to design inhibitors or modulators of specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides. Its reactivity and stability make it a valuable intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate depends on its specific application. In general, carbamates can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The bromo and fluoro substituents can enhance the binding affinity and specificity of the compound for its molecular targets.

Molecular Targets and Pathways

    Enzymes: Carbamates can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission.

    Receptors: The compound can interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Structural analogues of the target compound differ in halogen positions, substituent types, and stereochemistry, leading to variations in reactivity and physical properties.

Key Analogues:
Compound Name CAS Number Substituents Similarity Score Key Properties/Reactivity Reference
tert-Butyl (3-bromo-5-fluorophenyl)carbamate 1870366-60-1 Br (C3), F (C5) on phenyl 0.92 Lacks ethyl chain; direct phenyl-Boc substitution may reduce steric hindrance in reactions.
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate 1150114-27-4 Br (C5), F (C2, C3) on phenyl 0.94 Additional fluorine at C2 increases electron-withdrawing effects, potentially enhancing electrophilic substitution.
(S)-tert-Butyl (1-(3-bromo-phenyl)ethyl)carbamate - Br (C3) on phenyl, S-configuration - Stereochemistry may influence chiral recognition in catalysis or biological activity.
tert-Butyl (2-bromo-3-fluorobenzyl)carbamate - Br (C2), F (C3) on benzyl ring - Benzyl vs. ethyl chain alters steric bulk; used in Pd-catalyzed couplings (56.6% yield).
tert-Butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate 2504202-52-0 Br (C3), Cl (C5) on phenoxy, cyclopropyl - Phenoxy group and cyclopropyl ring introduce rigidity; Cl vs. F alters electronic properties.
Substituent Effects:
  • Halogen Position : The 3-bromo-5-fluoro substitution in the target compound optimizes steric and electronic effects for cross-coupling reactions. Analogues with bromo at C5 (e.g., CAS 1150114-27-4) may exhibit reduced reactivity due to unfavorable positioning for metal coordination .
  • Electron-Withdrawing Groups: Fluorine at C5 enhances the electron-deficient nature of the aryl ring, facilitating oxidative addition in Pd-catalyzed reactions compared to non-fluorinated analogues .
  • Steric Considerations : Ethyl chains (vs. benzyl or cyclopropyl groups) balance steric bulk and flexibility, improving solubility and reaction efficiency .
Reaction Efficiency:
  • Pd-catalyzed reactions with bromo-fluoro substrates typically achieve moderate yields (50–60%), while isocyanate-based syntheses yield higher (e.g., 83%) due to milder conditions .

Biological Activity

Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:
The molecular formula for this compound is C13H16BrFNO2, with a molecular weight of 302.18 g/mol. The presence of the bromo and fluoro substituents enhances the compound's biological activity by improving binding affinity to target enzymes or receptors.

Synthesis:
The synthesis typically involves:

  • Starting Materials: 3-bromo-5-fluoroaniline and tert-butyl chloroformate.
  • Formation of Intermediate: Reaction under basic conditions to form 1-(3-bromo-5-fluorophenyl)ethylamine.
  • Carbamoylation: Treatment with tert-butyl chloroformate to yield the final product.

This compound acts primarily through enzyme inhibition. Carbamates are known to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. The mechanism involves the formation of a covalent bond with the active site of the enzyme, leading to its inactivation .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against acetylcholinesterase, making it a candidate for developing new insecticides targeting mosquito populations . This inhibition is critical for controlling disease vectors and preventing the spread of mosquito-borne diseases.

Antiproliferative Effects

In a recent study, modifications to rigidin-inspired compounds led to improved antiproliferative agents. This compound was evaluated for its potential in inhibiting cancer cell proliferation, demonstrating promising results in vitro against various cancer cell lines .

Case Studies

  • Insecticidal Activity:
    • A study evaluated several carbamates, including this compound, for their effectiveness against mosquito acetylcholinesterase. The results indicated that this compound could serve as a lead structure for developing new insecticides due to its potent inhibitory effects .
  • Anticancer Research:
    • In another investigation focused on antiproliferative properties, modifications to the compound were tested against human cancer cell lines. The findings suggested that structural variations could enhance efficacy, warranting further exploration into its use as an anticancer agent .

Data Table: Biological Activity Summary

Activity Target Effect Reference
Acetylcholinesterase InhibitionMosquitoesSignificant inhibition
AntiproliferativeCancer Cell LinesPromising antiproliferative activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3-bromo-5-fluorophenethylamine with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine. Key parameters include:

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis .
  • Temperature : 0–25°C to control exothermic reactions and reduce side products .
  • Workup : Sequential extraction with aqueous HCl (to remove excess amine) and NaHCO₃ (to neutralize residual acid), followed by column chromatography for purification .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and fluorine substituents on the phenyl ring) and Boc group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₁₆BrFNO₂, expected [M+H]⁺ = 316.03) .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement of single-crystal data .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 week) can predict degradation pathways .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 3-position serves as a leaving group in Suzuki-Miyaura couplings, while the 5-fluoro group enhances electrophilicity via inductive effects. To optimize reactivity:

  • Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 in toluene/EtOH with K₂CO₃ .
  • Kinetic Monitoring : Use HPLC to track reaction progress and identify byproducts (e.g., debromination or Boc deprotection) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar carbamates?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigate via:

  • Dose-Response Curves : Test across multiple concentrations (1 nM–100 µM) in triplicate .
  • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Target Validation : Use CRISPR knockouts or siRNA to confirm on-target effects .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

  • Methodological Answer : For chiral analogs (e.g., (S)- or (R)-isomers):

  • Chiral HPLC : Use a Chiralpak IA column with hexane/IPA (90:10) to resolve enantiomers .
  • Optical Rotation : Compare [α]D values with literature data for stereochemical confirmation .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Combine:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate
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Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate

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